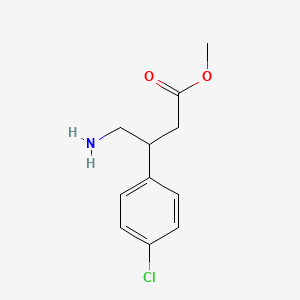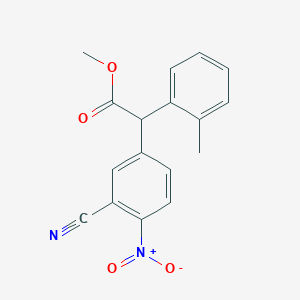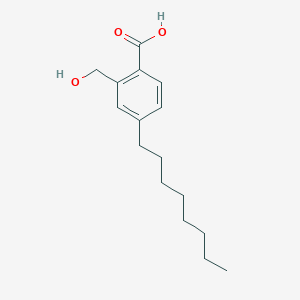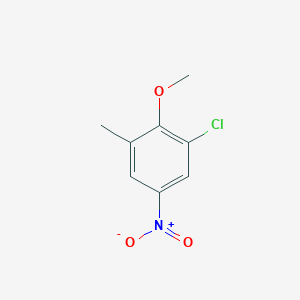
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- is an aromatic compound with a complex structure that includes a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-2-methoxy-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve multi-step synthesis routes, including the chlorination of methoxybenzene followed by methylation and nitration steps. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in studies of electrophilic aromatic substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group, in particular, can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reactions and conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- include:
Benzene, 1-chloro-2-methoxy-: Lacks the nitro and methyl groups, resulting in different reactivity and applications.
Benzene, 1-chloro-3-methoxy-2-methyl-: Similar structure but different positioning of substituents, affecting its chemical properties.
Benzene, 1-chloro-2-methyl-3-nitro-:
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
1-chloro-2-methoxy-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3 |
Clé InChI |
VTAFGNJSLHUWFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


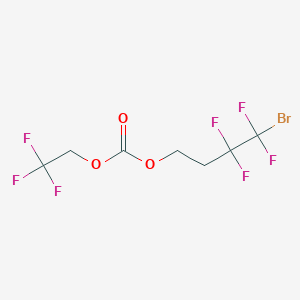
![4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
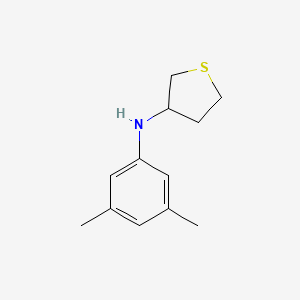
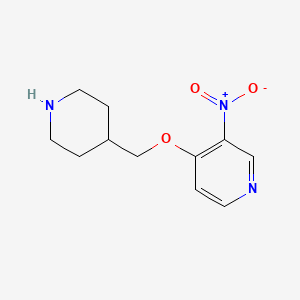
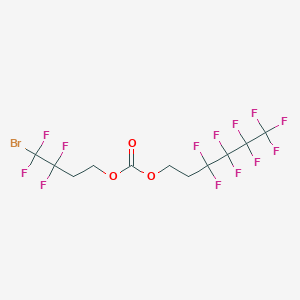
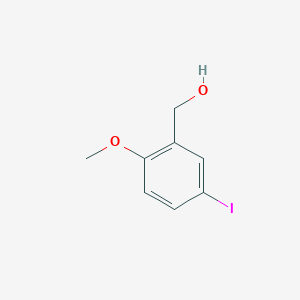

![3-[(2-Chlorophenyl)methyl]azetidine](/img/structure/B15092580.png)
![6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B15092583.png)

